molecular formula C12H21BO4 B2645007 trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester CAS No. 2135443-03-5

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester

Cat. No.: B2645007
CAS No.: 2135443-03-5
M. Wt: 240.11
InChI Key: AAORUCVESAXSRS-RKDXNWHRSA-N
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Description

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester: is a boronic ester commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester typically involves the reaction of trans-2-ethoxycarbonylvinylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness:

    trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester: is unique due to its ethoxycarbonyl group, which provides distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

ethyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAORUCVESAXSRS-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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